molecular formula C24H22N4O2S3 B12134710 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12134710
M. Wt: 494.7 g/mol
InChI Key: VPMVKNZKAQPGJE-CYVLTUHYSA-N
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Description

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiomorpholine ring, and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidine and thiomorpholine rings, followed by their integration into the pyrido[1,2-a]pyrimidinone core. The synthetic route typically involves the use of reagents such as dichloromethane and methanol, with reaction conditions including rotary evaporation and trituration in water .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine and thiomorpholine rings.

    Coupling Reactions: Suzuki–Miyaura coupling is a common reaction for forming carbon-carbon bonds in this compound.

Scientific Research Applications

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The thiazolidine and thiomorpholine rings play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features. Similar compounds include:

This compound’s distinct structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S3/c1-16(17-7-3-2-4-8-17)28-23(30)19(33-24(28)31)15-18-21(26-11-13-32-14-12-26)25-20-9-5-6-10-27(20)22(18)29/h2-10,15-16H,11-14H2,1H3/b19-15-

InChI Key

VPMVKNZKAQPGJE-CYVLTUHYSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S

Origin of Product

United States

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